molecular formula C13H9FN2O2S2 B11059581 2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11059581
M. Wt: 308.4 g/mol
InChI Key: CWXRUWKMGCNONY-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: is a heterocyclic organic compound with a thiazole ring. Thiazoles belong to the azole family, which also includes imidazoles and oxazoles. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a fluorobenzylthiol with a pyridine-2,3-dione derivative. The sulfur atom in the thiazole ring is introduced through this process.

Reaction Conditions:: The specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or dimethyl sulfoxide) with a suitable catalyst or reagent.

Industrial Production:: Industrial-scale production methods for this compound may involve modifications to improve yield, scalability, and cost-effectiveness. detailed industrial processes are proprietary and may not be readily available.

Chemical Reactions Analysis

Types of Reactions::

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common Reagents and Conditions::

    Fluorobenzylthiol: Used for introducing the sulfur atom.

    Pyridine-2,3-dione Derivatives: Reacted with the fluorobenzylthiol to form the thiazole ring.

Major Products:: The major product is the titled compound itself, which exhibits interesting biological activities.

Scientific Research Applications

Biologically Active Compounds::

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness:: Highlighting its uniqueness, this compound combines the thiazole ring with a fluorobenzyl group, potentially conferring distinct properties.

Similar Compounds::

Properties

Molecular Formula

C13H9FN2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H9FN2O2S2/c14-8-4-2-1-3-7(8)6-19-13-16-12-11(20-13)9(17)5-10(18)15-12/h1-5H,6H2,(H2,15,17,18)

InChI Key

CWXRUWKMGCNONY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O)F

Origin of Product

United States

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